1-N-(2,2,2-trifluoroethyl)benzene-1,3-diamine

Description

Molecular Architecture and Conformational Analysis

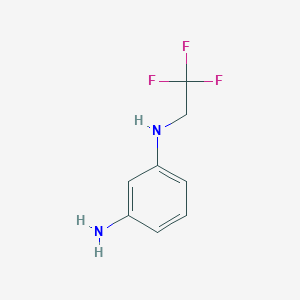

1-N-(2,2,2-Trifluoroethyl)benzene-1,3-diamine (CAS 1152588-11-8) features a benzene ring with two amine groups at positions 1 and 3, and a trifluoroethyl substituent attached to the N1 nitrogen. The molecular formula is C₈H₉F₃N₂ , with a molecular weight of 190.17 g/mol .

Conformational Dynamics

The trifluoroethyl group’s rotational flexibility introduces conformational complexity. Quantum chemistry studies on analogous compounds suggest that rotational averaging of chemical shifts is critical for interpreting NMR spectra. For methylene protons adjacent to chiral centers, Boltzmann-averaged chemical shifts often differ significantly from those of individual conformers, emphasizing the need for thermodynamic-weighted modeling. In this compound, the trifluoroethyl group’s rotation may influence steric interactions between the electron-withdrawing CF₃ moiety and the aromatic ring, potentially affecting molecular packing in the solid state.

Spectroscopic Profiling

Nuclear Magnetic Resonance (¹H, ¹³C, ¹⁹F NMR)

Spectroscopic data from synthetic intermediates and related compounds provide insights:

The aromatic protons exhibit splitting patterns consistent with para-substituted benzene derivatives, while the trifluoroethyl group’s methylene protons appear as a quartet due to coupling with the adjacent CF₃ group.

Infrared (IR) and Raman Spectroscopy

While specific IR/Raman data for this compound are unavailable, general absorption patterns for aromatic diamines and trifluoroethyl groups include:

Mass Spectrometry (ESI-MS, HRMS)

High-resolution mass spectrometry confirms the molecular formula:

| Ionization Mode | Observed Mass (m/z) | Calculated Mass (m/z) | |

|---|---|---|---|

| [M+H]⁺ | 191.07906 | 191.07906 | |

| [M]⁺ | 190.07123 | 190.07123 |

Fragmentation patterns may involve cleavage of the N–CH₂CF₃ bond, yielding ions at m/z 135 (C₇H₈N₂⁺) and m/z 69 (CF₃⁺).

Thermodynamic and Kinetic Properties

Properties

IUPAC Name |

3-N-(2,2,2-trifluoroethyl)benzene-1,3-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9F3N2/c9-8(10,11)5-13-7-3-1-2-6(12)4-7/h1-4,13H,5,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWZXCDPZJIKNJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)NCC(F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9F3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Material and Initial Substitution

- The synthesis begins with 2,4-dinitrochlorobenzene (compound 1), which undergoes nucleophilic aromatic substitution with 2,2,2-trifluoroethylamine to yield N-substituted dinitroaniline (compound 2).

- This reaction is conducted under mild conditions, typically in ethanol at room temperature, with stirring for several hours to ensure complete substitution.

- The substitution selectively replaces the chlorine atom with the trifluoroethylamino group.

Reduction of Nitro Groups to Amines

- The nitro groups on the aromatic ring are selectively reduced to amino groups using catalytic hydrogenation.

- A common method involves the use of Pd/C catalyst with hydrazine hydrate as the reducing agent, carried out at approximately 50 °C.

- Slow addition of hydrazine hydrate is critical to avoid by-product formation such as hydrazides.

- This step converts the dinitroaniline intermediate into the corresponding diamine, specifically 1-N-(2,2,2-trifluoroethyl)benzene-1,3-diamine (compound 3), with yields reported up to 94%.

Reaction Conditions and Yields

| Step | Reagents/Conditions | Temperature | Yield (%) | Notes |

|---|---|---|---|---|

| Nucleophilic substitution | 2,4-dinitrochlorobenzene + 2,2,2-trifluoroethylamine | Room temperature, ethanol, 2 h stirring | ~82% | SNAr reaction selective for chlorine substitution |

| Nitro reduction | Pd/C catalyst, hydrazine hydrate | 50 °C, slow hydrazine addition | ~94% | Avoids hydrazide by-products |

| Esterification (optional) | Ethanol, catalytic sulfuric acid | 75 °C reflux, 3.5 h | ~94% | Fischer esterification for intermediate modification |

Research Findings and Structural Confirmation

- The structures of intermediates and the final product have been confirmed by multiple analytical techniques:

- Infrared (IR) spectroscopy

- Nuclear Magnetic Resonance (NMR) , including ^1H, ^13C, and ^19F NMR spectra

- High-Resolution Mass Spectrometry (HRMS)

- X-ray crystallography for definitive structural confirmation and to study intermolecular hydrogen bonding that stabilizes the crystal lattice

- These analyses validate the successful incorporation of the trifluoroethyl group and the conversion of nitro groups to amino groups without undesired side reactions.

Alternative Preparation Routes and Related Compounds

- Other methods involve the preparation of trifluoroethyl-substituted benzenes via alkylation of hydroxy- or bromo-substituted benzenes using trifluoroethyl reagents in the presence of bases like sodium hydride and catalysts such as cuprous iodide or cupric bromide.

- These routes are more relevant for related trifluoroethyl ethers rather than the diamine but provide insight into trifluoroethyl group incorporation chemistry.

- Such processes typically involve heating in polar aprotic solvents like N,N-dimethylformamide (DMF) and achieve yields up to 99% for trifluoroethylated aromatic compounds.

Summary Table of Key Preparation Steps

Chemical Reactions Analysis

Types of Reactions

1-N-(2,2,2-trifluoroethyl)benzene-1,3-diamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can lead to the formation of partially or fully reduced products.

Substitution: The amino groups in the compound can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Substitution reactions may involve reagents such as halogens, alkylating agents, or acylating agents under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or other reduced derivatives. Substitution reactions can result in a wide range of substituted benzene derivatives.

Scientific Research Applications

Anticancer Research

1-N-(2,2,2-trifluoroethyl)benzene-1,3-diamine has been investigated for its potential anticancer properties. The fluorinated substituents may contribute to improved metabolic stability and bioavailability, making it a candidate for developing new therapeutic agents against various cancers. Research indicates that compounds with similar structures exhibit significant antitumor activity through mechanisms such as apoptosis induction and inhibition of cell proliferation .

The compound has shown promise in modulating enzyme activity and interacting with biological receptors. This interaction can lead to various biological effects, including antimicrobial and anticancer properties. Studies suggest that the unique trifluoroethyl group may enhance the compound's ability to penetrate biological membranes, facilitating its therapeutic effects .

Synthetic Intermediate

This compound serves as a valuable intermediate in the synthesis of other organic compounds. The presence of amino groups allows for further functionalization, enabling the creation of diverse chemical entities used in pharmaceuticals and agrochemicals. Its reactivity can be exploited in various coupling reactions and transformations .

Polymer Chemistry

Due to its unique chemical structure, this compound has potential applications in materials science, particularly in the development of advanced polymers. The incorporation of fluorinated groups can impart desirable properties such as thermal stability and chemical resistance to polymeric materials .

Case Study 1: Anticancer Activity Evaluation

A study evaluated the anticancer efficacy of this compound against a panel of human tumor cell lines. The results demonstrated significant growth inhibition at micromolar concentrations, indicating its potential as a lead compound for further drug development .

Case Study 2: Synthesis and Characterization

In a recent synthesis study, researchers successfully synthesized this compound through nucleophilic aromatic substitution followed by reduction processes. The synthesized compound was characterized using NMR spectroscopy and mass spectrometry to confirm its structure and purity before exploring its applications in medicinal chemistry .

Mechanism of Action

The mechanism of action of 1-N-(2,2,2-trifluoroethyl)benzene-1,3-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethyl group can enhance the compound’s lipophilicity and metabolic stability, affecting its absorption, distribution, and overall biological activity. The amino groups may participate in hydrogen bonding and other interactions with target molecules, influencing the compound’s efficacy and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 1-N-(2,2,2-trifluoroethyl)benzene-1,3-diamine with structurally related benzene-diamine derivatives, highlighting key differences in substituents, molecular properties, and applications:

Table 1: Structural and Functional Comparison

Key Distinctions and Research Implications

Biological Activity : Unlike antiproliferative pyrimidine/pyridine hybrids or σ-receptor ligands , the trifluoroethyl derivative’s primary application may lie in agrochemistry, as seen in structurally related dinitroaniline herbicides like ethalfluralin .

Synthetic Challenges : The instability of freebase diamines (e.g., ’s 5-fluorobenzene-1,2-diamine) necessitates immediate functionalization, whereas the trifluoroethyl group’s stability may simplify storage and handling .

Biological Activity

1-N-(2,2,2-trifluoroethyl)benzene-1,3-diamine is an organic compound characterized by its unique molecular structure, which includes a trifluoroethyl group attached to a benzene ring with two amino groups at the 1 and 3 positions. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and drug development. This article reviews the biological activity of this compound, focusing on its mechanisms of action, interactions with biological targets, and relevant research findings.

- Molecular Formula : C8H9F3N2

- Molecular Weight : 188.17 g/mol

- Structure : Contains a trifluoroethyl group that enhances lipophilicity and metabolic stability.

The biological activity of this compound is attributed to its interaction with various molecular targets, including enzymes and receptors. The trifluoroethyl substituent increases the compound's lipophilicity, facilitating cell membrane penetration. The amino groups can participate in hydrogen bonding and electrostatic interactions with target molecules, which may modulate their activity.

Enzyme Interactions

Research indicates that compounds with trifluoroethyl groups often exhibit enhanced interactions with enzymes due to increased hydrophobicity. For example:

- Protease Inhibition : Compounds similar to this compound have demonstrated protease inhibitory activities in various studies .

- Anticancer Activity : The structural modifications provided by the trifluoroethyl group may contribute to anticancer properties by affecting signaling pathways involved in tumor growth and metastasis .

Case Studies

Several studies have explored the biological implications of compounds related to this compound:

- Antitumor Activity :

- A study evaluated the effects of fluorinated benzene derivatives on cancer cell lines. The presence of trifluoroethyl groups was linked to increased cytotoxicity against specific cancer types.

- Antimicrobial Properties :

Research Findings

Applications in Drug Development

The unique properties of this compound make it a promising candidate for further research in pharmaceutical applications. Its ability to enhance metabolic stability and alter bioavailability positions it as a potential lead compound for drug design.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-N-(2,2,2-trifluoroethyl)benzene-1,3-diamine, and how can purity (>95%) be ensured?

- The compound can be synthesized via nucleophilic substitution of 1,3-diaminobenzene with 2,2,2-trifluoroethyl halides under basic conditions. Purity is achieved through column chromatography (silica gel, eluent: dichloromethane/methanol gradient) and recrystallization in ethanol/water mixtures. Monitoring via HPLC (C18 column, acetonitrile/water mobile phase) ensures >95% purity, as validated in analogous diamine syntheses .

Q. How can structural confirmation and electronic effects of the trifluoroethyl group be validated?

- X-ray crystallography resolves the spatial arrangement of the trifluoroethyl substituent and its electron-withdrawing effects on the benzene ring. Complementary H, C, and F NMR analyses confirm substituent positions and electronic environments. For example, F NMR typically shows a triplet for the -CF group at ~-60 ppm due to coupling with adjacent protons .

Q. What are the key stability considerations for this compound under ambient and experimental conditions?

- The compound is hygroscopic and should be stored under inert gas (N/Ar) at -20°C. Thermal stability tests (TGA/DSC) indicate decomposition above 200°C. In solution, avoid prolonged exposure to light or acidic/basic conditions to prevent degradation of the amine groups .

Advanced Research Questions

Q. How does the trifluoroethyl group influence reactivity in cross-coupling or catalytic applications?

- The -CF group enhances electrophilicity at the aromatic ring, facilitating Suzuki-Miyaura couplings with aryl boronic acids. However, steric hindrance from the trifluoroethyl substituent may reduce yields in Buchwald-Hartwig aminations. Computational studies (DFT) reveal reduced electron density at the meta-amino position, guiding catalyst selection (e.g., Pd(OAc)/XPhos) .

Q. What methodologies resolve contradictions in spectroscopic data for derivatives of this compound?

- Discrepancies in H NMR splitting patterns (e.g., para vs. meta substitution) can be resolved via NOESY experiments to confirm spatial proximity of substituents. For ambiguous mass spectrometry peaks (e.g., [M+H] vs. fragmentation), high-resolution ESI-MS (HRMS) with <2 ppm error provides definitive assignments .

Q. How can computational modeling predict the compound’s behavior in supramolecular assemblies or host-guest systems?

- Molecular dynamics (MD) simulations using AMBER or CHARMM force fields model interactions between the trifluoroethyl group and hydrophobic pockets. Density Functional Theory (DFT) calculates binding energies with cyclodextrins or cucurbiturils, validated by isothermal titration calorimetry (ITC) .

Q. What strategies mitigate challenges in detecting trace amounts of this compound in biological matrices?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.